6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the tert-butoxycarbonyl (Boc) protecting group, and the incorporation of the fluorine atom. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-Butoxycarbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid
- 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Uniqueness
6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
5-fluoro-7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO5/c1-10(2,3)19-9(17)14-4-11(6-18-7-11)12(13,5-14)8(15)16/h4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOZQXPJZPADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(COC2)C(C1)(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312411-21-4 |
Source
|
Record name | 6-[(tert-butoxy)carbonyl]-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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